3,3'-Sulfonylbis(6-methylaniline)
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Overview
Description
3,3’-Sulfonylbis(6-methylaniline) is an organic compound with the molecular formula C14H16N2O2S. It is a derivative of aniline, featuring a sulfonyl group linking two 6-methylaniline units. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfonylbis(6-methylaniline) typically involves the reaction of 6-methylaniline with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with another molecule of 6-methylaniline to form the final product. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfonylbis(6-methylaniline) can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor, and the product is continuously collected, purified, and crystallized.
Chemical Reactions Analysis
Types of Reactions
3,3’-Sulfonylbis(6-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
3,3’-Sulfonylbis(6-methylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3,3’-Sulfonylbis(6-methylaniline) involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3,3’-Diaminodiphenyl sulfone: Similar structure but lacks the methyl groups.
4,4’-Sulfonylbis(2-methylaniline): Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
3,3’-Sulfonylbis(6-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other sulfonyl-linked aniline derivatives and can lead to different applications and properties.
Properties
CAS No. |
21646-47-9 |
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Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
5-(3-amino-4-methylphenyl)sulfonyl-2-methylaniline |
InChI |
InChI=1S/C14H16N2O2S/c1-9-3-5-11(7-13(9)15)19(17,18)12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
InChI Key |
WXVXQBUEJSQZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N)N |
Origin of Product |
United States |
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